N'-Methyl-1,8-naphthyridine-3-carbohydrazide
CAS No.:
Cat. No.: VC15986944
Molecular Formula: C10H10N4O
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10N4O |
---|---|
Molecular Weight | 202.21 g/mol |
IUPAC Name | N'-methyl-1,8-naphthyridine-3-carbohydrazide |
Standard InChI | InChI=1S/C10H10N4O/c1-11-14-10(15)8-5-7-3-2-4-12-9(7)13-6-8/h2-6,11H,1H3,(H,14,15) |
Standard InChI Key | WNWRIDWLQDUTSW-UHFFFAOYSA-N |
Canonical SMILES | CNNC(=O)C1=CN=C2C(=C1)C=CC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1,8-naphthyridine core fused to a pyridone ring, with a carbohydrazide group (-CONHNHCH₃) at position 3 (Figure 1). X-ray crystallography of analogous compounds, such as 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide, reveals a nearly planar fused-ring system (maximum deviation: 0.031 Å) and a dihedral angle of 12.64° between the naphthyridine and benzene rings in derivatives . The methyl group on the hydrazide nitrogen introduces steric effects that may influence solubility and binding kinetics.
Table 1: Crystallographic Data for Analogous 1,8-Naphthyridine Derivatives
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/c |
Unit cell dimensions | a = 7.6437 Å, b = 13.3290 Å, c = 17.2212 Å |
β angle | 98.1745° |
Volume | 1736.72 ų |
Z | 4 |
Physicochemical Properties
The compound’s physicochemical profile is critical for its pharmacokinetic behavior. Computational predictions using Swiss ADME for related derivatives indicate moderate lipophilicity (LogP ≈ 2.1) and high gastrointestinal absorption, suggesting oral bioavailability . The presence of hydrogen bond donors (NH groups) and acceptors (carbonyl and pyridone oxygen) enhances solubility in polar solvents.
Synthesis and Characterization
Synthetic Pathways
N'-Methyl-1,8-naphthyridine-3-carbohydrazide is synthesized via a two-step protocol:
-
Formation of 1,8-naphthyridine-3-carbonyl chloride: 1,8-Naphthyridine-3-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂).
-
Amidation with methylhydrazine: The acyl chloride reacts with methylhydrazine in anhydrous dichloromethane, yielding the target carbohydrazide .
Reaction conditions (e.g., temperature, stoichiometry) are optimized to minimize side products, with yields typically exceeding 70%.
Spectroscopic Characterization
-
IR Spectroscopy: Stretching vibrations at 1670 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H), and 1600 cm⁻¹ (C=N) confirm functional groups.
-
NMR Spectroscopy:
Pharmacological Research and H1R Antagonism
Molecular Docking Studies
Docking simulations of 1,8-naphthyridine derivatives into the H1R active site (PDB: 3RZE) reveal key interactions:
-
The naphthyridine core forms π-π interactions with Phe432.
-
The carbohydrazide NH group hydrogen-bonds to Asp107 .
These interactions stabilize the receptor-inhibitor complex, with calculated binding energies of −9.2 kcal/mol, indicating high affinity.
Table 2: Predicted Pharmacokinetic Parameters for Analogous Derivatives
Parameter | Value |
---|---|
LogP | 2.1 |
Water solubility | −4.2 (LogS) |
CYP2D6 inhibition | Non-inhibitor |
Bioavailability | 85% |
Computational and In Silico Studies
PASS Prediction
Prediction of Activity Spectra for Substances (PASS) analysis estimates a Pa (probability of activity) of 0.812 for H1R antagonism and 0.754 for bronchodilation, aligning with experimental data .
ADMET Profiling
Swiss ADME predictions for the compound indicate:
-
Absorption: High intestinal permeability (Caco-2 Papp = 22 × 10⁻⁶ cm/s).
-
Metabolism: Susceptible to CYP3A4 oxidation.
-
Toxicity: Low Ames test mutagenicity risk (Class V).
Applications and Future Directions
N'-Methyl-1,8-naphthyridine-3-carbohydrazide’s structural and pharmacological profile positions it as a candidate for:
-
Antihistaminic drugs: Potential use in allergic rhinitis or asthma.
-
Anticancer agents: Naphthyridine derivatives show topoisomerase inhibition.
Future research should prioritize in vivo toxicity studies, formulation optimization, and clinical trials to validate therapeutic efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume